molecular formula C13H16BrNO4S B13548898 2-Bromo-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid

2-Bromo-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid

Cat. No.: B13548898
M. Wt: 362.24 g/mol
InChI Key: PJJXWQSNBKIPDY-UHFFFAOYSA-N
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Description

2-bromo-6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a pyridine derivative.

    Introduction of the Bromine Atom: The bromine atom can be introduced through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Protection of the Carboxylic Acid Group: The carboxylic acid group can be protected by converting it into a tert-butoxycarbonyl (Boc) ester using tert-butyl chloroformate and a base such as triethylamine.

    Final Deprotection and Purification: The final compound can be obtained by deprotecting the Boc group under acidic conditions and purifying the product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thienopyridine core can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation Reactions: Products include oxidized derivatives with additional functional groups such as ketones or aldehydes.

    Reduction Reactions: Products include reduced derivatives such as alcohols or aldehydes.

Scientific Research Applications

2-bromo-6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and the carboxylic acid group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid: Lacks the tert-butoxycarbonyl group.

    6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid: Lacks the bromine atom.

    2-bromo-6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine: Lacks the carboxylic acid group.

Uniqueness

2-bromo-6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid is unique due to the combination of the bromine atom, the tert-butoxycarbonyl group, and the carboxylic acid group. This unique combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H16BrNO4S

Molecular Weight

362.24 g/mol

IUPAC Name

2-bromo-6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H16BrNO4S/c1-13(2,3)19-12(18)15-5-4-7-8(6-15)20-10(14)9(7)11(16)17/h4-6H2,1-3H3,(H,16,17)

InChI Key

PJJXWQSNBKIPDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=C2C(=O)O)Br

Origin of Product

United States

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